molecular formula C12H19BN2O2 B599247 (6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid CAS No. 1246743-82-7

(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid

Cat. No.: B599247
CAS No.: 1246743-82-7
M. Wt: 234.106
InChI Key: BVGKURPRJIHTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a pyridine ring substituted with a cyclohexylmethylamino group and a boronic acid moiety, making it a versatile reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the organoboron compound transfers the organic group to the palladium .

Biochemical Pathways

The compound’s role in Suzuki-Miyaura cross-coupling reactions contributes to the formation of carbon-carbon bonds . These bonds are fundamental in creating complex organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

As a reagent in chemical reactions, its bioavailability would be determined by the reaction conditions, such as temperature, ph, and the presence of a catalyst .

Result of Action

The result of the compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, which can have various applications in fields like pharmaceuticals and materials science .

Action Environment

The efficacy and stability of the compound, as a reagent in Suzuki-Miyaura cross-coupling reactions, can be influenced by various environmental factors. These include the reaction temperature, the pH of the solution, and the presence of a suitable catalyst . The compound is generally considered environmentally benign .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid is unique due to its cyclohexylmethylamino substituent, which can impart different steric and electronic properties compared to simpler boronic acids. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

[6-(cyclohexylmethylamino)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c16-13(17)11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h6-7,9-10,16-17H,1-5,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGKURPRJIHTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)NCC2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728736
Record name {6-[(Cyclohexylmethyl)amino]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246743-82-7
Record name {6-[(Cyclohexylmethyl)amino]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.